1-(Bromomethyl)pyrene
Overview
Description
1-(Bromomethyl)pyrene, also known as this compound, is a useful research compound. Its molecular formula is C17H11Br and its molecular weight is 295.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
- 1-(Bromomethyl)pyrene is a compound widely used in the synthesis of fluorophores. Its primary targets include:
- The compound undergoes electrophilic aromatic substitution at specific positions (1, 3, 6, and 8) on the pyrene ring. Steric hindrance forces some bulky electrophiles to react at positions 2 and 7 .
Target of Action
Mode of Action
Result of Action
Safety and Hazards
Future Directions
The synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) is systematically explored . By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .
Biochemical Analysis
Biochemical Properties
1-(Bromomethyl)pyrene plays a significant role in biochemical reactions, particularly in the synthesis of fluorophores. These fluorophores are used for the fluorescent sensing of various analytes, including metal ions like Cd 2+, Zn 2+ and adenosine triphosphate (ATP) at physiological pH .
Cellular Effects
Its role in the synthesis of fluorophores suggests that it may influence cell function, particularly in relation to cellular signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its role in the synthesis of fluorophores. These fluorophores can bind to various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Its stability and potential long-term effects on cellular function suggest that it may have significant implications for in vitro or in vivo studies .
Dosage Effects in Animal Models
Given its role in the synthesis of fluorophores, it is likely that its effects may vary depending on the dosage .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis of fluorophores. It may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Given its role in the synthesis of fluorophores, it may interact with various transporters or binding proteins .
Subcellular Localization
Given its role in the synthesis of fluorophores, it may be directed to specific compartments or organelles .
Properties
IUPAC Name |
1-(bromomethyl)pyrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMXRPVWWWDPFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361552 | |
Record name | 1-(bromomethyl)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2595-90-6 | |
Record name | 1-(bromomethyl)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2595-90-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(bromomethyl)pyrene contribute to the construction of complex molecular structures?
A1: this compound serves as a versatile building block for synthesizing complex molecules due to its reactive bromomethyl group. [] This group readily undergoes nucleophilic substitution reactions, allowing for the attachment of this compound to various substrates. In the research by Yang et al., this compound was utilized to functionalize a "crab-like" molecule derived from bicyclo[2.2.2]octene. [] This functionalization led to the creation of a molecule with two pyrene units, capable of interacting with each other and exhibiting interesting luminescent properties.
Q2: What makes the incorporation of pyrene units, introduced via this compound, interesting for material science?
A2: Pyrene is known for its unique photophysical properties, including strong fluorescence and the ability to form excimers (excited dimers). [] When two pyrene units are brought into close proximity, as seen in the "crab-like" molecule functionalized with this compound, they can engage in π-π stacking interactions. [] This stacking leads to altered luminescent behavior compared to individual pyrene molecules, making these systems attractive for applications in sensors and optoelectronic devices.
Q3: Beyond luminescence, are there other potential applications of molecules functionalized with this compound?
A3: The "crab-like" molecules functionalized with this compound also demonstrate the ability to bind metal ions, as shown by their complexation with silver ions. [] This complexation arises from the presence of nitrogen-containing groups within the "crab-like" structure, which can coordinate to metal centers. Combining the metal-binding properties with the inherent luminescence of pyrene opens up possibilities for designing novel sensors for metal ions. These sensors could find applications in environmental monitoring or biological studies.
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